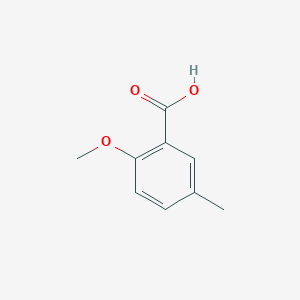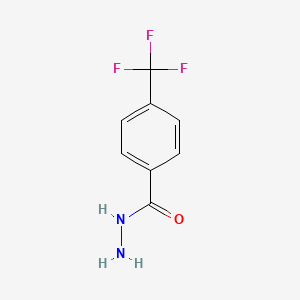
1,6-Naphthyridin-2(1H)-on
Übersicht
Beschreibung
1,6-Naphthyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds known as diazanaphthalenes, which include six isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their diverse biological activities and potential as ligands for various receptors in the body .
Synthesis Analysis
Several methods have been developed for the synthesis of 1,6-naphthyridines. An innovative, one-pot, catalyst-free synthesis in an aqueous medium has been reported, which is environmentally friendly and avoids the use of expensive catalysts and toxic solvents . Another approach involves a domino synthesis using a multicomponent method, which has shown to be efficient for producing bioactive 1,6-naphthyridines . Additionally, a novel synthesis route has been described that utilizes cross-coupling and SNAr reactions of a dihalogenated compound , as well as a one-pot Suzuki–Miyaura cross-coupling method for differential functionalization . A microwave-assisted one-pot two-step transformation has also been elaborated, which includes Buchwald–Hartwig and Suzuki couplings or SNAr reactions .
Molecular Structure Analysis
The 1,6-naphthyridine motif has been identified as a multivalent scaffold in medicinal chemistry, which can present various bioactivities when properly substituted. For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been discovered .
Chemical Reactions Analysis
The chemical reactivity of 1,6-naphthyridin-2(1H)-ones has been explored through various reactions. For example, a facile synthetic approach for the assembly of 1,8-naphthyridin-4(1H)-ones via domino amination/conjugate addition reactions has been developed . Moreover, the differential functionalization of 1,6-naphthyridin-2(1H)-ones through sequential one-pot Suzuki–Miyaura cross-couplings has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-naphthyridines are influenced by the diversity of substituents present at various positions on the naphthyridine core. The compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant efficacies . The SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors has shown that specific substituents are essential for retaining effective Met inhibition . The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been extensively covered, highlighting their significance in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Kardiotonische Mittel
5-Alkyl-1,6-naphthyridin-2(1H)-one sind nützlich als Kardiotonika . Diese Verbindungen können die Kontraktilität des Herzmuskels erhöhen, was bei der Behandlung von Erkrankungen wie Herzinsuffizienz von Vorteil sein kann .
Zwischenprodukte in der Arzneimittelsynthese
Diese Verbindungen können auch als Zwischenprodukte bei der Synthese anderer Medikamente dienen . Das bedeutet, dass sie als Bausteine in den chemischen Reaktionen verwendet werden können, die andere therapeutische Mittel erzeugen .
Synthese von 7-substituierten 3-Aryl-1,6-Naphthyridin-2-aminen
Die Herstellung von 3-Aryl-7-halo-1,6-naphthyridin-2-aminen durch Diazotierung von 3-Aryl-1,6-naphthyridin-2,7-diaminen wird berichtet . Diese Verbindungen könnten potenzielle Tyrosinkinase-Inhibitoren sein .
Synthese von 7-substituierten 3-Aryl-1,6-Naphthyridin-2(1H)-onen
In ähnlicher Weise können 3-Aryl-7-halo-1,6-naphthyridin-2(1H)-one durch Diazotierung von 3-Aryl-1,6-naphthyridin-2,7-diaminen synthetisiert werden . Diese Verbindungen könnten ebenfalls potenzielle Tyrosinkinase-Inhibitoren sein .
Wirkmechanismus
Target of Action
The primary targets of 1,6-Naphthyridin-2(1H)-One are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division.
Mode of Action
1,6-Naphthyridin-2(1H)-One interacts with its targets, the tyrosine kinases, by binding to their active sites. This binding inhibits the activity of the tyrosine kinases, preventing them from phosphorylating other proteins . The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and induce apoptosis, or programmed cell death.
Biochemical Pathways
The inhibition of tyrosine kinases by 1,6-Naphthyridin-2(1H)-One affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell cycle progression, survival, and apoptosis . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death.
Result of Action
The result of the action of 1,6-Naphthyridin-2(1H)-One is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibition of tyrosine kinases and the subsequent effects on cell signaling pathways.
Eigenschaften
IUPAC Name |
1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343421 | |
| Record name | 1,6-Naphthyridin-2(1H)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23616-29-7 | |
| Record name | 1,6-Naphthyridin-2(1H)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

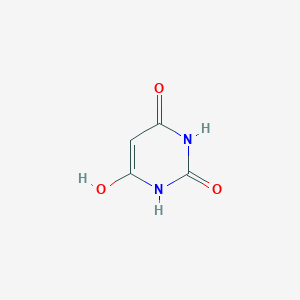


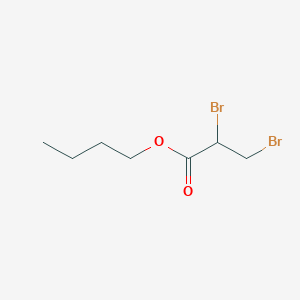
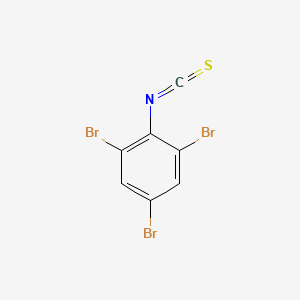
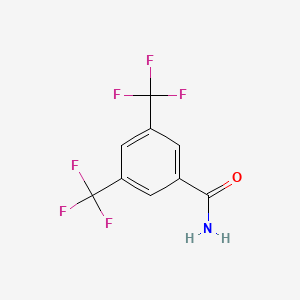

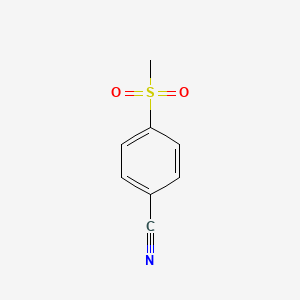
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)
